molecular formula C26H32ClNO6S2 B048484 Clopidogrel Camphorsulfonate CAS No. 120202-68-8

Clopidogrel Camphorsulfonate

Cat. No.: B048484
CAS No.: 120202-68-8
M. Wt: 554.1 g/mol
InChI Key: XEENARPWPCQXST-UAHUKZOTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Clopidogrel Camphorsulfonate involves the reaction of Clopidogrel with camphorsulfonic acid. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness .

Chemical Reactions Analysis

Types of Reactions: Clopidogrel Camphorsulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Clopidogrel, which may have different pharmacological properties .

Scientific Research Applications

Clopidogrel Camphorsulfonate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Clopidogrel Camphorsulfonate is unique due to its stability, non-hygroscopic nature, and excellent pharmaceutical effects. It is also known for its optical purity and thermostability, making it a preferred choice in various pharmaceutical applications .

Properties

CAS No.

120202-68-8

Molecular Formula

C26H32ClNO6S2

Molecular Weight

554.1 g/mol

IUPAC Name

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

InChI

InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.0/s1

InChI Key

XEENARPWPCQXST-UAHUKZOTSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Isomeric SMILES

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Key on ui other cas no.

120202-68-8

Pictograms

Corrosive; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

32 g (0.0994 mol) of (2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester is dissolved in 150 ml of acetone and to the solution 9.95 g (0.0397 mol) of laevorotatory 10-camphorsulfonic acid monohydrate is added. The homogenous reaction mixture is allowed to stay at room temperature. After 48 hours a few crystals appear. The mixture is concentrated by evaporation to 50 ml and allowed to stay at room temperature for 24 hours. The resulting crystals are filtered off, washed with acetone and dried. The crystals thus obtained are dissolved again in a very small amount (50 ml) of hot acetone and after cooling the crystals are filtered off, washed with acetone and dried. Thus the title compound is obtained. Yield: 88%. Mp.: 165° C. [α]20D=+24° (c=1.68 g/100 ml; methanol).
Name
(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid methyl ester
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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